molecular formula C9H17ClN2O2 B1505725 hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester hydrochloride CAS No. 1186663-22-8

hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester hydrochloride

Cat. No. B1505725
M. Wt: 220.69 g/mol
InChI Key: LFPIHLPVPPQQAZ-UHFFFAOYSA-N
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Description

Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Many pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives involves various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A transition-metal-free strategy was described for the preparation of pyrrolopyrazines with various enones in three steps .


Molecular Structure Analysis

The pyrrolopyrazines are classified into three chemical classes, including pyrrolo [1,2-a] pyrazine, 5H-pyrrolo [2,3-b] pyrazine, and 6H-pyrrolo [3,4-b] pyrazine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolopyrazine derivatives include cross-coupling of the pyrrole ring with acyl (bromo)acetylenes, addition of propargylamine to the obtained acetylenes, and intramolecular cyclization of the prepared propargylic derivatives .

Future Directions

The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in various papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases . Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it .

properties

IUPAC Name

ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c1-2-13-9(12)11-5-7-3-4-10-8(7)6-11;/h7-8,10H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPIHLPVPPQQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC2CCNC2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30712341
Record name Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30712341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester hydrochloride

CAS RN

1186663-22-8
Record name Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid, hexahydro-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186663-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30712341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester hydrochloride
Reactant of Route 2
hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester hydrochloride
Reactant of Route 3
Reactant of Route 3
hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester hydrochloride
Reactant of Route 4
hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester hydrochloride
Reactant of Route 5
hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester hydrochloride
Reactant of Route 6
hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester hydrochloride

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